4-tert-butyl-2-methyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
Beschreibung
The compound 4-tert-butyl-2-methyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine features a pyrimidine core substituted with a tert-butyl group, a methyl group, and a piperazine-linked 1,3,4-oxadiazole moiety bearing an oxan-4-yl (tetrahydropyranyl) ring. The tert-butyl group enhances metabolic stability, while the oxadiazole-oxan-piperazine chain may improve solubility and target affinity.
Eigenschaften
IUPAC Name |
2-[[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O2/c1-15-22-17(21(2,3)4)13-18(23-15)27-9-7-26(8-10-27)14-19-24-25-20(29-19)16-5-11-28-12-6-16/h13,16H,5-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWJLAQVOGOJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=NN=C(O3)C4CCOCC4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-tert-butyl-2-methyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with various functional groups, including:
- tert-butyl group
- methyl group
- oxadiazole moiety
- piperazine ring
These structural elements contribute to its biological activity by influencing interactions with biological targets.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Pyrimidine Core | Central structure providing stability |
| tert-butyl | Enhances lipophilicity and solubility |
| Methyl Group | Potentially affects metabolic pathways |
| Oxadiazole | Known for various biological activities |
| Piperazine | Involved in receptor binding and activity |
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors . Potential targets include:
- Kinases
- Proteases
- G-protein coupled receptors (GPCRs)
These interactions may modulate signaling pathways critical for various cellular functions, including proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For example, derivatives with oxadiazole moieties have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of similar oxadiazole derivatives on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). Results indicated that certain derivatives achieved IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity .
Antimicrobial Activity
Compounds featuring the oxadiazole group are also noted for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 µg/mL |
| Compound B | Escherichia coli | 62.50 µg/mL |
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of related compounds. Studies have shown that certain derivatives can effectively reduce seizure activity in animal models, indicating a promising avenue for further research in epilepsy treatment .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Substitutions on Pyrimidine Core
Compound from :
- Structure : 4-Tert-butyl-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine.
- Key Differences : Replaces the oxadiazole-oxan group with a [1,3]thiazolo[4,5-c]pyridin-2-yl moiety.
- Thiazole’s sulfur atom may enhance lipophilicity but reduce hydrogen-bonding capacity relative to oxadiazole.
Compound from :
- Structure : 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
- Key Differences: Pyrazolo-pyrimidinone core instead of pyrimidine; tert-butyl and fluorophenyl substituents.
- Implications: The pyrazolo-pyrimidinone scaffold is more rigid, which could restrict conformational flexibility compared to the target compound. The fluorophenyl group may enhance bioavailability through improved membrane permeability.
Piperazine-Linked Derivatives
Compound from :
- Structure : 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine.
- Key Differences : Benzodioxole substituent instead of oxadiazole-oxan.
- Crystallographic Data : Orthorhombic system (Pccn), unit cell dimensions a = 21.3085 Å, b = 18.6249 Å, c = 7.48851 Å, V = 2971.95 ų.
- However, its lower polarity compared to oxadiazole-oxan may reduce aqueous solubility.
Oxadiazole-Containing Analogs ()
- Example : 3-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)propanamide.
- Key Differences : Methoxyphenyl-substituted oxadiazole with a sulfanyl linker.
- Implications : The methoxy group electron-donating effects may stabilize the oxadiazole ring, whereas the oxan-4-yl group in the target compound could provide conformational flexibility and improved pharmacokinetics.
Comparative Data Table
Research Findings and Implications
- Synthetic Strategies : The target compound’s oxadiazole-oxan-piperazine chain likely requires multi-step synthesis, akin to methods in (fluorophenyl coupling) and (oxadiazole formation).
- Pharmacological Potential: Piperazine linkers in and the target compound suggest interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors). The tert-butyl group may prolong half-life by resisting oxidative metabolism.
- Crystallography : Orthorhombic systems in indicate stable packing, which could guide formulation studies for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
